molecular formula C13H20N4O3 B3102455 (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1417789-47-9

(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B3102455
CAS No.: 1417789-47-9
M. Wt: 280.32 g/mol
InChI Key: SSQPTKBJDXDUOU-VIFPVBQESA-N
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Description

(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring, a pyrazine moiety, and a tert-butyl ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazine moiety: This step may involve nucleophilic substitution reactions where a pyrazine derivative is introduced.

    Formation of the tert-butyl ester: This can be done using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine moiety.

    Reduction: Reduction reactions could target the ester group or the pyrazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazine N-oxide, while reduction could produce a primary alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, it could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((6-chloropyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((6-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the amino group on the pyrazine ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl (3S)-3-(6-aminopyrazin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(8-17)19-11-7-15-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPTKBJDXDUOU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC(=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121377
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-amino-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417789-47-9
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-amino-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-amino-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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